2-Methyl-2-(2-methylpropane-2-seleninyl)propane
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Overview
Description
2-Methyl-2-(2-methylpropane-2-seleninyl)propane is an organic compound that features a seleninyl group attached to a branched alkane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylpropane-2-seleninyl)propane typically involves the reaction of 2-methylpropane derivatives with selenium-containing reagents. One common method is the reaction of 2-methylpropane with selenium dioxide under controlled conditions to introduce the seleninyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylpropane-2-seleninyl)propane undergoes various chemical reactions, including:
Oxidation: The seleninyl group can be further oxidized to form selenones or selenoxides.
Reduction: Reduction reactions can convert the seleninyl group back to selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the seleninyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Selenones and selenoxides.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(2-methylpropane-2-seleninyl)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing groups into molecules.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylpropane-2-seleninyl)propane involves its interaction with molecular targets such as enzymes and proteins. The seleninyl group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins. This can lead to various biological effects, including antioxidant activity and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropane: A simple alkane with a similar branched structure but lacking the seleninyl group.
2-Methyl-2-propanol: An alcohol derivative with a hydroxyl group instead of a seleninyl group.
2-Methyl-2-(2-methylpropane-2-sulfinyl)propane: A sulfur analog with a sulfinyl group instead of a seleninyl group.
Uniqueness
2-Methyl-2-(2-methylpropane-2-seleninyl)propane is unique due to the presence of the seleninyl group, which imparts distinct chemical and biological properties. The selenium atom in the seleninyl group can participate in redox reactions, making the compound valuable for applications requiring redox activity.
Properties
CAS No. |
62553-84-8 |
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Molecular Formula |
C8H18OSe |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-tert-butylseleninyl-2-methylpropane |
InChI |
InChI=1S/C8H18OSe/c1-7(2,3)10(9)8(4,5)6/h1-6H3 |
InChI Key |
STTFBBSGNGNPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Se](=O)C(C)(C)C |
Origin of Product |
United States |
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